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For Researchers, Scientists, and Drug Development Professionals

Fibrodysplasia Ossificans Progressiva (FOP) is an ultra-rare and debilitating genetic disorder

characterized by progressive heterotopic ossification (HO), the formation of bone in soft and

connective tissues. The underlying cause of FOP is a gain-of-function mutation in the ACVR1

gene, which encodes the ALK2 protein, a BMP type I receptor. This mutation leads to aberrant

signaling in the bone morphogenetic protein (BMP) pathway. This guide provides a detailed

comparison of two investigational therapeutic agents for FOP: fidrisertib and palovarotene,

focusing on their distinct mechanisms of action, available clinical and preclinical data, and the

methodologies of key experimental studies.

Executive Summary
Fidrisertib and palovarotene represent two different therapeutic strategies for FOP. Fidrisertib
is a selective inhibitor that directly targets the mutated ACVR1/ALK2 receptor, aiming to

normalize the downstream signaling cascade at its origin. In contrast, palovarotene, a retinoic

acid receptor gamma (RARγ) agonist, works indirectly by modulating downstream cellular

processes to inhibit chondrogenesis, a critical step in the formation of heterotopic bone.

Palovarotene has received approval in some countries for the treatment of FOP, while

fidrisertib is currently in Phase 2 clinical development.
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The two compounds differ fundamentally in their molecular targets and mechanisms for

inhibiting heterotopic ossification.

Fidrisertib: An oral investigational drug designed to selectively target the mutant FOP receptor,

ACVR1/ALK2. By directly inhibiting the kinase activity of the mutated receptor, fidrisertib is

expected to block the excessive BMP signaling that drives the formation of heterotopic bone.

Preclinical studies have shown that fidrisertib can shut down abnormal signaling in the ACVR1

gene while permitting normal muscle and bone functions to continue.

Palovarotene: An orally bioavailable selective retinoic acid receptor gamma (RARγ) agonist.

Palovarotene does not directly target the ACVR1 receptor. Instead, by activating RARγ, it

interferes with the downstream signaling cascade of the BMP pathway. This interference is

thought to inhibit the differentiation of progenitor cells into chondrocytes, a crucial step in the

endochondral ossification process that characterizes FOP.
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Figure 1: FOP Signaling Pathway and Drug Intervention Points.
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Fidrisertib
As fidrisertib is in an earlier stage of development, human efficacy and safety data are not yet

available from the ongoing Phase 2 FALKON trial.

Preclinical Data: Preclinical results in a mouse model of FOP have demonstrated that daily oral

administration of fidrisertib prevents the formation of heterotopic ossifications and pinch-

induced edema. The compound has shown high selectivity for the mutated ALK2 receptor over

other kinases, which is intended to maximize on-target efficacy and minimize off-target side

effects.

Palovarotene
Palovarotene has undergone extensive clinical investigation, including Phase 2 and Phase 3

trials.

Clinical Data Summary:
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Trial
Key Efficacy
Endpoint

Results
Adverse Events of
Note

Phase 2

(NCT02190747)

New HO volume at

Week 12 (assessed

by CT)

Mean new HO

volume: Palovarotene

10/5 mg: 3.8x10³

mm³; Palovarotene

5/2.5 mg: 1.3x10³

mm³; Placebo:

18.0x10³ mm³ (p≤0.12

vs placebo).

Generally well-

tolerated. One patient

had a dose

interruption due to

elevated lipase.

Phase 3 MOVE

(NCT03312634)

Mean annualized new

HO volume

62% reduction in

palovarotene-treated

participants (8,821

mm³) vs. untreated

participants in a

natural history study

(23,318 mm³)

(p=0.0292). A

separate analysis

showed a 54%

reduction.

All palovarotene-

treated patients

reported at least one

adverse event.

Premature physeal

closure (PPC) or

epiphyseal disorder

was observed in

27.1% of skeletally

immature participants.

Other common

adverse events were

consistent with the

known profile of

retinoids.

Experimental Protocols
A key aspect of clinical trials for FOP therapeutics is the accurate measurement of new

heterotopic ossification.

Low-Dose Whole-Body Computed Tomography (WBCT)
Both the FALKON trial for fidrisertib and the MOVE trial for palovarotene utilize low-dose

whole-body computed tomography (excluding the head) as the primary method for quantifying

changes in HO volume. This imaging technique is crucial for obtaining precise and reproducible
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measurements of new bone formation. The protocol for low-dose WBCT is optimized to

minimize radiation exposure while maintaining sufficient image quality for the detection and

quantification of osteolytic lesions and new bone growth.

Clinical Trial Workflow
The general workflow for a clinical trial of an FOP therapeutic involves several key stages, from

patient recruitment to long-term follow-up.
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Figure 2: Generalized Workflow for an FOP Clinical Trial.

Fidrisertib (FALKON Trial - NCT05039515):

Design: Phase 2, global, multi-center, placebo-controlled.

Participants: Approximately 98 patients aged 5 years or older with the R206H ACVR1

mutation or other FOP variants.

Dosing: Two dosing regimens of oral fidrisertib versus placebo.

Primary Outcome: Annualized change in new HO volume as assessed by low-dose WBCT.

Palovarotene (MOVE Trial - NCT03312634):

Design: Phase 3, single-arm, open-label.

Participants: Patients with FOP aged 4 years and older.

Dosing: Chronic daily oral palovarotene with increased dosing during flare-ups.

Primary Outcome: Annualized change in new HO volume versus a natural history study

cohort, assessed by low-dose WBCT.

Conclusion
Fidrisertib and palovarotene offer distinct and promising approaches to the treatment of FOP.

Fidrisertib's direct and selective inhibition of the mutated ACVR1 receptor presents a targeted

strategy to address the root cause of the disease. The preclinical data are encouraging, and

the ongoing Phase 2 FALKON trial will be critical in establishing its clinical efficacy and safety.

Palovarotene, with a more established clinical profile, has demonstrated a significant reduction

in new heterotopic ossification. However, its use is associated with a risk of premature physeal

closure in skeletally immature patients, requiring careful consideration and monitoring.

The continued development and investigation of both these agents are vital for advancing the

therapeutic landscape for individuals living with FOP. The data presented in this guide are

intended to provide a comprehensive and objective comparison to aid researchers, scientists,
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and drug development professionals in their understanding of these two important

investigational treatments.

To cite this document: BenchChem. [Fidrisertib vs. Palovarotene: A Comparative Guide for
FOP Treatment]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606209#fidrisertib-vs-palovarotene-for-fop-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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